![molecular formula C21H16ClN5O3S2 B2723366 3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892738-80-6](/img/structure/B2723366.png)
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H16ClN5O3S2 and its molecular weight is 485.96. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Selective Serotonin Receptor Antagonism
Compounds structurally related to 3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been synthesized and evaluated for their affinity towards serotonin 5-HT6 receptors. The synthesis process involved creating a variety of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrating high selectivity and binding affinity for 5-HT6 receptors. This suggests potential for the development of new therapeutic agents targeting neurological disorders (Ivachtchenko et al., 2010).
Anticancer Activity
Another domain of research involves the evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities. These compounds, sharing a core structural motif with the compound , have shown promising anticancer properties across various cancer cell lines, indicating a potential for these classes of compounds in cancer research (Hafez & El-Gazzar, 2017).
Antimicrobial and Herbicidal Activities
Research on triazolo[1,5-a]pyrimidine-sulfonamide derivatives highlights their significant herbicidal and antimicrobial activities. This suggests the utility of such compounds in agricultural sciences and infectious disease research. The structure-activity relationships (SAR) established through these studies provide insights into designing more effective compounds for these applications (Shen De-long, 2005).
Molecular Mechanisms and Inhibition Profiles
The research on structurally related compounds also extends to understanding their molecular mechanisms, such as their role in inhibiting tubulin polymerization, a critical process in cell division. This mechanism is distinct from that of other well-known anticancer drugs like paclitaxel, suggesting a unique pathway of action and potential for overcoming drug resistance in cancer therapy (Zhang et al., 2007).
properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-12-3-8-17(30-2)15(11-12)23-19-18-16(9-10-31-18)27-20(24-19)21(25-26-27)32(28,29)14-6-4-13(22)5-7-14/h3-11H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISRRZIPNUCJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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